molecular formula C9H7F3O B13624893 2,2-Difluoro-1-(3-fluoro-2-methyl-phenyl)-ethanone

2,2-Difluoro-1-(3-fluoro-2-methyl-phenyl)-ethanone

Cat. No.: B13624893
M. Wt: 188.15 g/mol
InChI Key: LASFARRRZWDYTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-1-(3-fluoro-2-methylphenyl)ethan-1-one is an organic compound characterized by the presence of fluorine atoms and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-1-(3-fluoro-2-methylphenyl)ethan-1-one typically involves the introduction of fluorine atoms into the molecular structure. One common method is the difluoromethylation of a suitable precursor. This can be achieved using reagents such as difluorocarbene or difluoromethylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processesThe reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(3-fluoro-2-methylphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2-Difluoro-1-(3-fluoro-2-methylphenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2-difluoro-1-(3-fluoro-2-methylphenyl)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-1-(3-fluoro-2-methylphenyl)ethan-1-one is unique due to its specific arrangement of fluorine atoms and the presence of a ketone functional group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C9H7F3O

Molecular Weight

188.15 g/mol

IUPAC Name

2,2-difluoro-1-(3-fluoro-2-methylphenyl)ethanone

InChI

InChI=1S/C9H7F3O/c1-5-6(8(13)9(11)12)3-2-4-7(5)10/h2-4,9H,1H3

InChI Key

LASFARRRZWDYTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)C(=O)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.